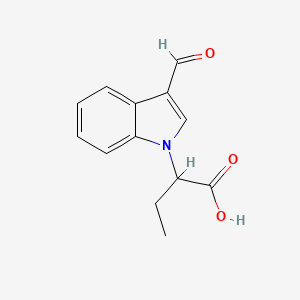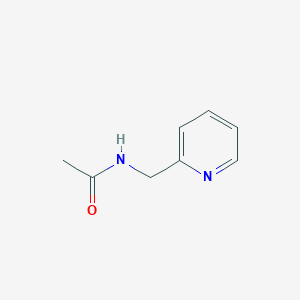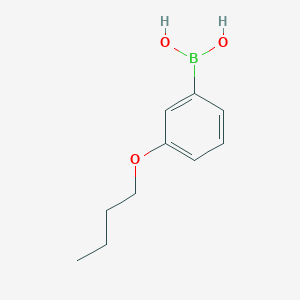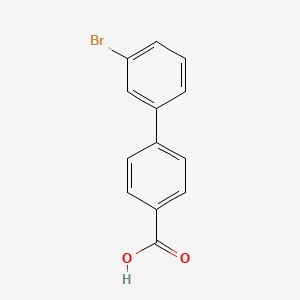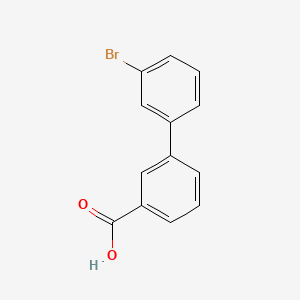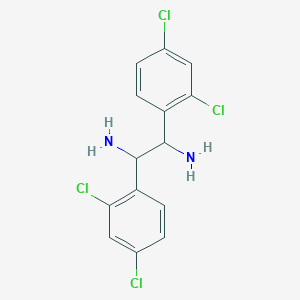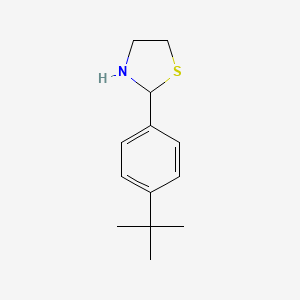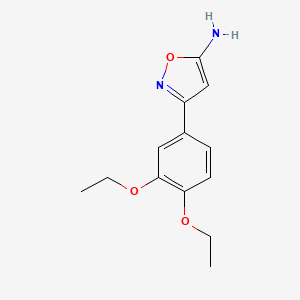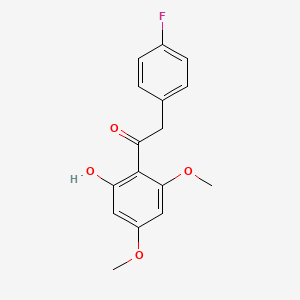
2-(4-Fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-Fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone" is a structurally complex molecule that includes a fluorophenyl group, a hydroxy-dimethoxyphenyl group, and an ethanone moiety. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups and structural motifs have been investigated, providing insights into the behavior and characteristics of such molecules.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions under basic conditions, as seen in the synthesis of chalcone derivatives . For instance, the synthesis of "3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one" was achieved by condensing 4-fluorobenzaldehyde with 1-(4-methoxyphenyl)ethanone using potassium hydroxide as a base . This method, particularly when using sonochemical energy, proved to be more efficient and energy-saving compared to conventional methods, suggesting that similar approaches could be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various computational methods, such as density functional theory (DFT), and supported by experimental techniques like X-ray diffraction (XRD) . These studies reveal that the geometrical parameters of such molecules are consistent with their XRD data, and the molecular conformations are influenced by the presence of different substituents on the phenyl rings.
Chemical Reactions Analysis
The reactivity of similar compounds is often associated with the presence of electronegative groups, such as the carbonyl group, which can be identified through molecular electrostatic potential (MEP) analysis . The MEP analysis indicates that the negative charge is localized over the carbonyl group, making it a reactive site for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be influenced by the nature of the substituents on the phenyl rings. For example, the phase transition temperatures and thermodynamic parameters of polyethers based on conformational isomerism are affected by the substituents, with fluorine having a significant impact on these properties . Additionally, the first hyperpolarizability of such molecules has been calculated to assess their potential in nonlinear optics .
Wissenschaftliche Forschungsanwendungen
Heterocyclization and Synthesis of Heterocycles : Research by Moskvina et al. (2015) discusses the use of similar compounds in the condensation reaction with N,N-dimethylformamide dimethyl acetal, leading to heterocyclization and the formation of isoflavones, isoxazoles, pyrazoles, and aminopyrimidines (Moskvina, Shilin, & Khilya, 2015).
Antitumor Agents Synthesis : Hayakawa et al. (2004) synthesized a potent derivative, which showed selective cytotoxicity against a tumorigenic cell line, indicating its potential application in developing antitumor agents (Hayakawa et al., 2004).
Photophysical Investigation : Asiri et al. (2017) investigated a similar compound for its solvatochromic properties, such as extinction coefficient, oscillator strength, and fluorescence quantum yield. This research contributes to understanding the photophysical properties of related compounds (Asiri, Sobahi, Osman, & Khan, 2017).
Synthesis of Antimicrobial Agents : A study by Nagamani et al. (2018) discusses the synthesis of novel compounds from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, evaluating their antimicrobial activity. This highlights its application in developing new antimicrobial agents (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Synthesis of Chalcones : Jarag et al. (2011) conducted a study on synthesizing chalcone derivatives, exploring different synthesis methods and their efficiencies. Chalcones are valuable in various fields, including medicinal chemistry (Jarag, Pinjari, Pandit, & Shankarling, 2011).
Antimycobacterial Activity : Ali and Yar (2007) researched the synthesis of novel compounds derived from related structures and evaluated their antimycobacterial activities against Mycobacterium tuberculosis (Ali & Yar, 2007).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO4/c1-20-12-8-14(19)16(15(9-12)21-2)13(18)7-10-3-5-11(17)6-4-10/h3-6,8-9,19H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPKUFZCIOJKMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CC2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392777 |
Source


|
| Record name | 2-(4-fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone | |
CAS RN |
477334-59-1 |
Source


|
| Record name | 2-(4-fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-FLUOROPHENYL)-1-(2-HYDROXY-4,6-DIMETHOXYPHENYL)ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

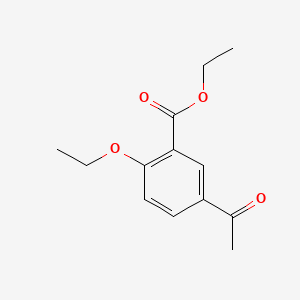
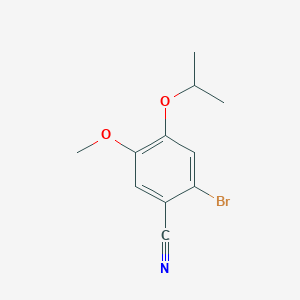
![2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1335854.png)
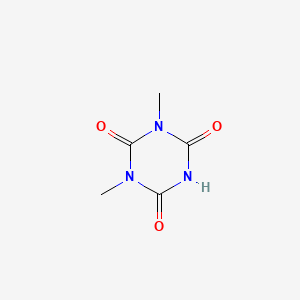
![5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1335857.png)
